Retrocyclin-1

描述

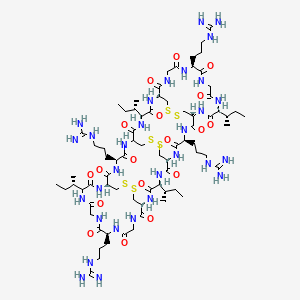

Retrocyclin-1 is a member of the theta-defensin family, which are cyclic peptides known for their antimicrobial properties. These peptides are unique in their structure, featuring a cyclic backbone and three disulfide bonds. This compound was initially discovered in nonhuman primates and has shown significant potential in inhibiting the entry of human immunodeficiency virus (HIV-1) into cells .

作用机制

Target of Action

Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .

Mode of Action

This compound inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .

Biochemical Pathways

It is known that this compound’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .

Pharmacokinetics

Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, this compound effectively reduces the spread of the virus within the host .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive this compound peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of this compound.

生化分析

Biochemical Properties

Retrocyclin-1 is a cyclic peptide composed of 18 amino acid residues. It is characterized by its unique cyclic structure, which is formed through the head-to-tail ligation of two truncated alpha-defensins. This cyclic structure is essential for its stability and biological activity. This compound interacts with various biomolecules, including viral glycoproteins and cell surface receptors. For instance, this compound binds to the glycoprotein gp120 on the surface of HIV-1, preventing the virus from attaching to and entering host cells . Additionally, this compound can interact with cell surface receptors such as CD4 and CCR5, which are crucial for HIV-1 entry into cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the production of cytokines and chemokines, which are essential for the immune response. It also influences cell signaling pathways by modulating the activity of kinases and transcription factors. For example, this compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to increased expression of genes involved in immune responses . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves multiple steps. Initially, this compound binds to viral glycoproteins and cell surface receptors, blocking the entry of viruses into host cells. This binding interaction is mediated by specific amino acid residues in this compound that recognize and interact with target molecules. Additionally, this compound can inhibit the activity of viral enzymes, such as reverse transcriptase and integrase, which are essential for viral replication . This compound also modulates gene expression by influencing the activity of transcription factors and signaling pathways, leading to enhanced antiviral responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of proteases. Over time, this compound may undergo degradation, leading to a gradual decrease in its antiviral activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune responses and inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antiviral activity with minimal toxicity. At higher doses, this compound may cause adverse effects, such as inflammation and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to achieve significant antiviral activity . Toxicity studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to immune responses and antiviral defense. It interacts with enzymes such as kinases and proteases, which play key roles in signal transduction and protein degradation. This compound also affects metabolic flux by altering the levels of metabolites involved in energy production and biosynthesis . For example, this compound has been shown to increase the production of adenosine triphosphate (ATP) in immune cells, enhancing their ability to respond to infections.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through endocytosis and transported to different cellular compartments. This compound interacts with transporters and binding proteins that facilitate its movement within cells. Additionally, this compound can accumulate in specific tissues, such as the mucosal surfaces of the respiratory and gastrointestinal tracts, where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and on the cell membrane, where it interacts with viral particles and cell surface receptors. It can also be found in endosomes and lysosomes, where it may participate in the degradation of viral components . Post-translational modifications, such as phosphorylation and glycosylation, can influence the localization and activity of this compound, directing it to specific cellular compartments.

准备方法

Synthetic Routes and Reaction Conditions: Retrocyclin-1 can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct formation of disulfide bonds, which are crucial for the peptide’s stability and function .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of solid-phase peptide synthesis can be scaled up for larger production. This involves automated peptide synthesizers and rigorous purification processes to obtain high-purity peptides suitable for research and potential therapeutic applications .

化学反应分析

Types of Reactions: Retrocyclin-1 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bonds. These reactions are essential for the peptide’s structural integrity and biological activity .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or iodine under mild conditions to form disulfide bonds.

Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their disulfide bond configurations .

科学研究应用

Chemistry: Used as a model peptide to study cyclic peptide synthesis and disulfide bond formation.

Biology: Investigated for its role in innate immunity and its ability to inhibit microbial and viral infections.

Medicine: Explored as a potential therapeutic agent for preventing HIV-1 infection and other microbial diseases.

相似化合物的比较

Alpha-defensins: Linear peptides with antimicrobial properties but lack the cyclic structure of theta-defensins.

Beta-defensins: Similar to alpha-defensins but differ in their disulfide bonding pattern.

Theta-defensins: The broader family to which retrocyclin-1 belongs, characterized by their cyclic structure and antimicrobial activity

Uniqueness of this compound: this compound is unique due to its cyclic structure, which imparts stability and resistance to proteolytic degradation. This makes it a promising candidate for therapeutic applications where stability is crucial .

属性

IUPAC Name |

1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMSXLQWRKULW-QYJCGYSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H128N30O18S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1918.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?

A1: this compound primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].

Q2: Does this compound interact with host cell factors?

A2: Yes, research indicates that this compound also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].

Q3: What is the molecular structure of this compound?

A3: this compound is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].

Q4: What is the amino acid sequence of this compound?

A4: The amino acid sequence of this compound is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].

Q5: How do structural modifications impact the activity of this compound?

A5: Studies with this compound analogues have revealed crucial structure-activity relationships. For instance, RC-101, a this compound analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].

Q6: Does the chirality of this compound affect its activity?

A6: Yes, research has shown that an enantiomer of this compound composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].

Q7: Have any formulations been explored to improve the stability or delivery of this compound?

A8: Yes, researchers have explored formulating this compound analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].

Q8: What cell lines are commonly used to study the antiviral activity of this compound?

A9: Several cell lines have been employed to assess the efficacy of this compound. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into this compound's activity in a more physiologically relevant context [].

Q9: Has this compound demonstrated efficacy in animal models?

A10: While not directly tested against HIV-1 in vivo, this compound has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)